4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-
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Overview
Description
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- is a heterocyclic compound that features an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with a suitable isothiazole precursor under controlled temperature and pH conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-: This compound has a similar isothiazole ring structure but features a mercapto group instead of the [(3-methylphenyl)amino] group.
2,4-Disubstituted thiazoles: These compounds have a thiazole ring with different substituents, which can lead to variations in their chemical and biological properties.
Uniqueness
4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo- is unique due to the presence of the [(3-methylphenyl)amino] group, which can impart specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
663958-07-4 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(3-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3OS/c1-7-3-2-4-8(5-7)13-11-9(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15) |
InChI Key |
FSBMVYLVOOCGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)NS2)C#N |
Origin of Product |
United States |
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